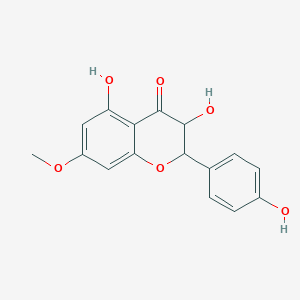![molecular formula C25H28N2O5 B12317670 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[4-(9H-fluorène-9-ylméthoxycarbonyl)-3-(2-méthylpropyl)-2-oxopipérazin-1-yl]acétique est un composé organique complexe reconnu pour ses propriétés structurales uniques. Il est souvent utilisé dans diverses applications de recherche scientifique en raison de sa stabilité et de sa réactivité.
Méthodes De Préparation
La synthèse de l’acide 2-[4-(9H-fluorène-9-ylméthoxycarbonyl)-3-(2-méthylpropyl)-2-oxopipérazin-1-yl]acétique implique généralement plusieurs étapes. Le processus commence par la préparation du groupe fluorèneméthoxycarbonyl (Fmoc), qui est ensuite attaché au cycle pipérazine. Les conditions réactionnelles nécessitent souvent l’utilisation de bases fortes et de solvants pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la cohérence et la pureté.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer l’utilisation d’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés
Applications de recherche scientifique
L’acide 2-[4-(9H-fluorène-9-ylméthoxycarbonyl)-3-(2-méthylpropyl)-2-oxopipérazin-1-yl]acétique est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans l’étude des interactions enzymatiques et des modifications protéiques.
Médecine : La recherche sur ce composé comprend son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[4-(9H-fluorène-9-ylméthoxycarbonyl)-3-(2-méthylpropyl)-2-oxopipérazin-1-yl]acétique implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte spécifiques de son utilisation .
Comparaison Avec Des Composés Similaires
Comparé à d’autres composés similaires, l’acide 2-[4-(9H-fluorène-9-ylméthoxycarbonyl)-3-(2-méthylpropyl)-2-oxopipérazin-1-yl]acétique se distingue par ses caractéristiques structurales et sa réactivité uniques. Les composés similaires comprennent :
- Acide (S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-4-méthoxybutanoïque
- Acide (2S)-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}{4-[({[(2-méthyl-2-propanyl)oxy]carbonyl}amino)méthyl]phényl}acétique Ces composés partagent certaines similitudes structurales mais diffèrent dans leurs groupes fonctionnels et leur réactivité spécifiques .
Propriétés
Formule moléculaire |
C25H28N2O5 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29) |
Clé InChI |
MNNUVRRKKDHLBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)

![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)
![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)

